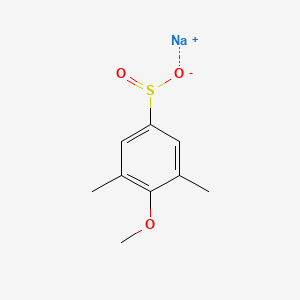
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine is a pyrimidine derivative known for its utility as a building block in the synthesis of bio-active compounds. This compound is characterized by its molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is often used in the preparation of broad-spectrum triazole antifungal agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine typically involves the chlorination, fluorination, and alkylation of pyrimidine derivatives. The reaction conditions often include the use of chlorinating agents like thionyl chloride, fluorinating agents such as diethylaminosulfur trifluoride (DAST), and alkylating agents like isopropyl bromide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Integral in the development of antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-2-methylsulfanyl-pyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine exhibits unique properties such as enhanced stability and reactivity due to the presence of the isopropyl group. This makes it a valuable intermediate in the synthesis of bio-active compounds .
Eigenschaften
Molekularformel |
C9H12ClFN2 |
|---|---|
Molekulargewicht |
202.65 g/mol |
IUPAC-Name |
4-chloro-6-ethyl-5-fluoro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C9H12ClFN2/c1-4-6-7(11)8(10)13-9(12-6)5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
PFVFBRJURWLJPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NC(=N1)C(C)C)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


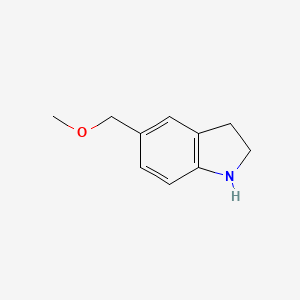

![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)

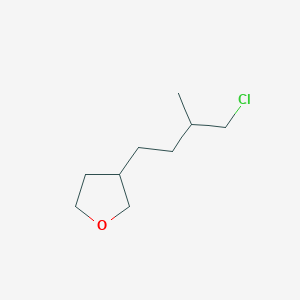
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
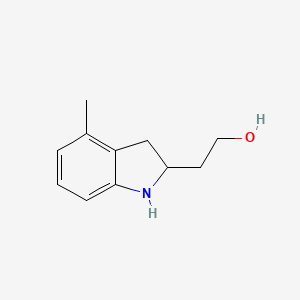

![(1S,5S)-2-azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B13218502.png)
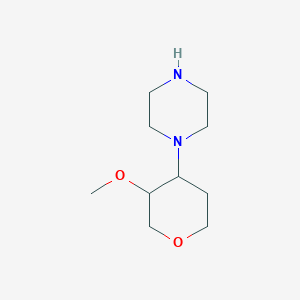
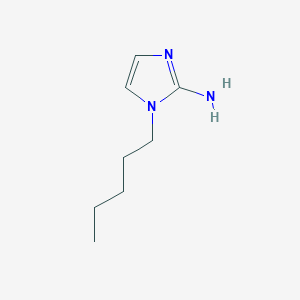
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13218518.png)

